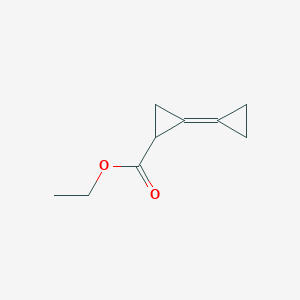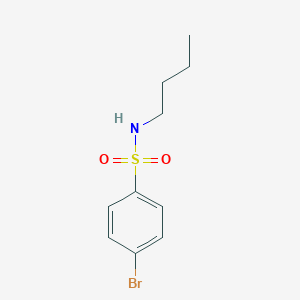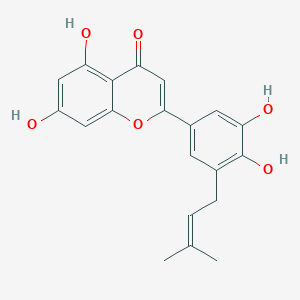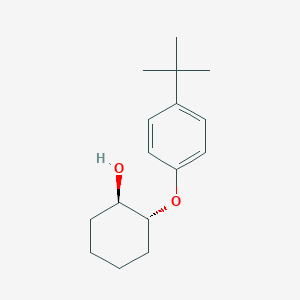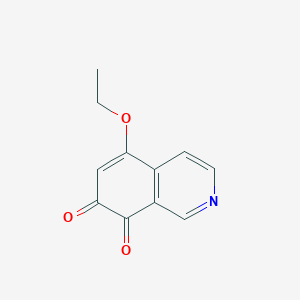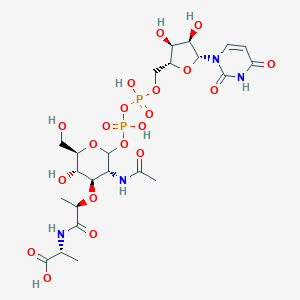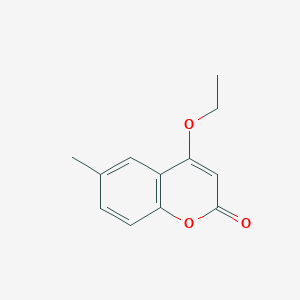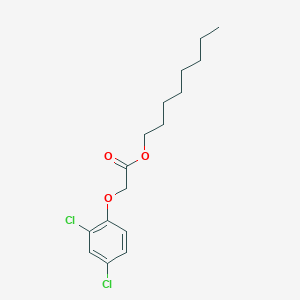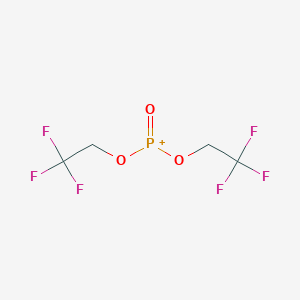
Bis(2,2,2-trifluoroethyl) phosphite
Vue d'ensemble
Description
“Bis(2,2,2-trifluoroethyl) phosphite” is a technical grade compound with a molecular weight of 246.04 . It is also known as “Phosphonic acid bis(2,2,2-trifluoroethyl) ester” and has the linear formula (CF3CH2O)2P(O)H . It is used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid .
Synthesis Analysis
This compound has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) . It has also been employed as a reagent for the synthesis of mono- and diesters of phosphorous acid .Molecular Structure Analysis
The molecular formula of “Bis(2,2,2-trifluoroethyl) phosphite” is CHFOP . It has an average mass of 246.045 Da and a monoisotopic mass of 245.988052 Da .Chemical Reactions Analysis
“Bis(2,2,2-trifluoroethyl) phosphite” has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid .Physical And Chemical Properties Analysis
“Bis(2,2,2-trifluoroethyl) phosphite” is a solid compound with a refractive index of n20/D 1.332 (lit.) . It has a boiling point of 43-44 °C/2 mmHg (lit.) and a density of 1.545 g/mL at 25 °C (lit.) . The SMILES string of the compound is FC(F)(F)COPHOCC(F)(F)F .Applications De Recherche Scientifique
Synthesis of H-Phosphonates
Bis(2,2,2-trifluoroethyl) phosphite is used as a convenient precursor for the synthesis of H-Phosphonates . A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via bis (2,2,2 trifluoroethyl) phosphonate (BTFEP) is described . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .
Synthesis of Dialkyl Phosphite
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of dialkyl phosphite . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Synthesis of Dioxaphospholane
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of dioxaphospholane . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Synthesis of Aminophosphonates
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of aminophosphonates . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Synthesis of Bisphosphonates
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of bisphosphonates . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Synthesis of Phosphates
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of phosphates . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Synthesis of Nucleotides
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of nucleotides . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Use as Catalysts and Ligands
Bis(2,2,2-trifluoroethyl) phosphite is used in applications as catalysts and ligands . The synthesis is typically accomplished by direct substitution from phosphorous trichloride, either in a tert-butanolysis reaction, with excess alcohol or in the presence of a base .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Relevant Papers The relevant papers retrieved include studies on the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and the use of “Bis(2,2,2-trifluoroethyl) phosphite” as a reagent for the synthesis of mono- and diesters of phosphorous acid .
Mécanisme D'action
Target of Action
Bis(2,2,2-trifluoroethyl) phosphite, also known as Bis(2,2,2-trifluoroethyl) Phosphonate, is an organophosphorus compound .
Mode of Action
It has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Propriétés
IUPAC Name |
oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVAFSSZPRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) phosphite | |
CAS RN |
92466-70-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Bis(2,2,2-trifluoroethyl) phosphonate in organic synthesis?
A1: Bis(2,2,2-trifluoroethyl) phosphonate serves as a valuable precursor in the synthesis of various organophosphorus compounds. It is particularly useful for synthesizing Ando and Still–Gennari type phosphonates, key reagents in Z-selective Horner–Wadsworth–Emmons reactions. These reactions are crucial for creating Z-unsaturated enones, expanding the synthetic toolbox for accessing both E- and Z-isomers through similar reaction conditions.
Q2: Are there any improved synthetic procedures for Bis(2,2,2-trifluoroethyl) phosphonate itself?
A3: Yes, recent research has focused on optimizing the synthesis of Bis(2,2,2-trifluoroethyl) phosphonate. One notable approach utilizes a one-pot procedure involving the reaction of phosphonic dichlorides with sodium alkoxides. This method offers several advantages, including high yields (52-97%), simplified purification (avoiding column chromatography and distillation), and the ability to perform the synthesis on a gram scale, making it suitable for broader research applications.
Q3: Beyond olefination, are there other notable applications of Bis(2,2,2-trifluoroethyl) phosphonate?
A4: Yes, Bis(2,2,2-trifluoroethyl) phosphonate has shown promise in synthesizing other valuable compounds. For instance, it is utilized in the preparation of substituted 3-cyano-β,γ-unsaturated nitriles, achieving exclusive or predominant E-selectivity with high yields (94%-99%). Additionally, it serves as a key reagent in the synthesis of 3-alkoxycarbonyl-β,γ-unsaturated esters, predominantly favoring the Z-isomer. These examples highlight the versatility of Bis(2,2,2-trifluoroethyl) phosphonate beyond its traditional role in olefination reactions.
Q4: Has Bis(2,2,2-trifluoroethyl) phosphonate been explored in oligonucleotide synthesis?
A5: While not as extensively studied as its use in other areas, Bis(2,2,2-trifluoroethyl) phosphonate has been investigated as a phosphorylating agent in oligonucleotide synthesis. This exploration aimed to leverage its unique reactivity and selectivity in the context of phosphotriester chemistry, a classic approach for oligonucleotide synthesis.
Q5: Have computational studies been employed to understand the reactivity of Bis(2,2,2-trifluoroethyl) phosphonate?
A6: Yes, computational methods have played a role in unraveling the intricate reaction mechanisms associated with Bis(2,2,2-trifluoroethyl) phosphonate. These studies, combining experimental data and computational modeling, have provided valuable insights into the formation of various byproducts during the synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Such insights are essential for optimizing reaction conditions and minimizing the formation of unwanted side products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

